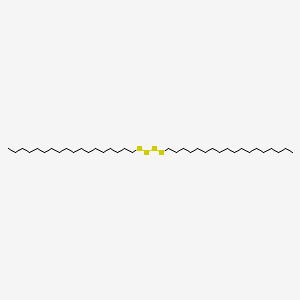

Dioctadecyltetrasulfane

Beschreibung

Dioctadecyltetrasulfane (C₃₆H₇₄S₄) is an organosulfur compound characterized by two octadecyl (C₁₈H₃₇) chains linked by a tetrasulfane (S₄) moiety. Its structure imparts unique physicochemical properties, including high thermal stability and lipophilicity, making it relevant in applications such as polymer additives, lubricants, and corrosion inhibitors. The tetrasulfane bridge contributes to its redox activity, distinguishing it from simpler sulfides or disulfides.

Eigenschaften

CAS-Nummer |

2884-99-3 |

|---|---|

Molekularformel |

C36H74S4 |

Molekulargewicht |

635.2 g/mol |

IUPAC-Name |

1-(octadecyltetrasulfanyl)octadecane |

InChI |

InChI=1S/C36H74S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI-Schlüssel |

PBCMRNUMIAQRBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCSSSSCCCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dioctadecyltetrasulfane can be synthesized through several methods. One common approach involves the reaction of octadecylthiol with sulfur monochloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of dioctadecyltetrasulfane may involve large-scale batch or continuous processes. The use of specialized reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high yields and purity. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dioctadecyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms and the long alkyl chains in its structure.

Common Reagents and Conditions

Oxidation: Dioctadecyltetrasulfane can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation.

Reduction: Reduction of dioctadecyltetrasulfane can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous solvents, such as tetrahydrofuran (THF), under an inert atmosphere.

Substitution: Substitution reactions involving dioctadecyltetrasulfane often occur at the sulfur atoms. Common reagents include alkyl halides, which react with the sulfur atoms to form new sulfur-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of dioctadecyltetrasulfane may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions typically result in the formation of new organosulfur compounds.

Wissenschaftliche Forschungsanwendungen

Dioctadecyltetrasulfane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in various chemical reactions.

Biology: Dioctadecyltetrasulfane is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Wirkmechanismus

The mechanism of action of dioctadecyltetrasulfane is primarily related to its ability to interact with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. Additionally, the compound’s long alkyl chains may facilitate its incorporation into lipid membranes, influencing membrane properties and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Dioctadecyltetrasulfane, comparisons are drawn with sulfur-containing analogs, focusing on molecular structure, stability, and functional applications.

Structural and Functional Analogues

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2): Structure: Features a naphthalene core with two sulfonate groups and a hydroxyl substituent. Unlike Dioctadecyltetrasulfane, it lacks alkyl chains and has ionic sulfonate groups, enhancing water solubility. Applications: Primarily used as a dye intermediate and surfactant due to its polarity, contrasting with Dioctadecyltetrasulfane’s nonpolar, lipid-soluble nature .

Diphenylamine Derivatives (e.g., Tofenamic Acid):

- Structure : Aromatic amines with phenyl groups and carboxylic acid substituents. These lack sulfur but share high thermal stability.

- Applications : Employed in pharmaceuticals (e.g., anti-inflammatory agents), whereas Dioctadecyltetrasulfane is geared toward industrial uses .

Thyroxine (T₄) and Triiodothyronine (T₃) :

- Structure : Iodinated tyrosine derivatives with ether linkages. While unrelated in sulfur content, their extended hydrophobic side chains and heteroatom bridges offer a partial structural parallel to Dioctadecyltetrasulfane’s alkyl-sulfur framework .

Comparative Data Table

Stability and Reactivity

- Tetrasulfane vs. Disulfides: The S₄ bridge in Dioctadecyltetrasulfane confers higher redox activity compared to disulfides (S₂), enabling more complex radical-mediated reactions. However, this also reduces thermal stability relative to monosulfides (S₁) .

- Alkyl Chain Effects : The C₁₈ chains enhance hydrophobicity and melt-phase stability, contrasting with shorter-chain analogs like dibutyltetrasulfane, which exhibit lower viscosity and melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.